

using fluorescent dyes to measure Substance P (7-11) induced calcium influx

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Compound of Interest

Compound Name: Substance P (7-11)

Cat. No.: B549626

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Measuring Substance P (7-11) Induced Calcium Influx Using Fluorescent Dyes

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), a neuropeptide belonging to the tachykinin family, and its fragments play a crucial role in various physiological processes, including inflammation, pain transmission, and cellular signaling. The C-terminal fragment, **Substance P (7-11)**, has been shown to elicit biological activity, notably the induction of intracellular calcium influx. This mobilization of calcium is a key second messenger event that can be precisely quantified using fluorescent dyes. This application note provides a detailed overview and protocols for measuring **Substance P (7-11)**-induced calcium influx in live cells, a critical assay for studying receptor pharmacology and for the screening of potential therapeutic agents targeting the neurokinin pathway.

The primary receptor for Substance P and its fragments is the Neurokinin-1 receptor (NK1R), a member of the G protein-coupled receptor (GPCR) superfamily.^[1] Upon binding of an agonist like **Substance P (7-11)**, the NK1R typically couples to Gq/11 proteins.^[1] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and

diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[1] This transient increase in intracellular calcium can be detected and quantified using calcium-sensitive fluorescent indicators.

Commonly used fluorescent dyes for this purpose include Fura-2, Indo-1, and Fluo-4. Ratiometric dyes like Fura-2 and Indo-1 offer the advantage of allowing for the precise quantification of intracellular calcium concentrations by measuring the ratio of fluorescence at two different excitation or emission wavelengths, which minimizes the effects of uneven dye loading and photobleaching.[2] Non-ratiometric dyes like Fluo-4 exhibit a significant increase in fluorescence intensity upon binding to calcium and are well-suited for high-throughput screening applications.

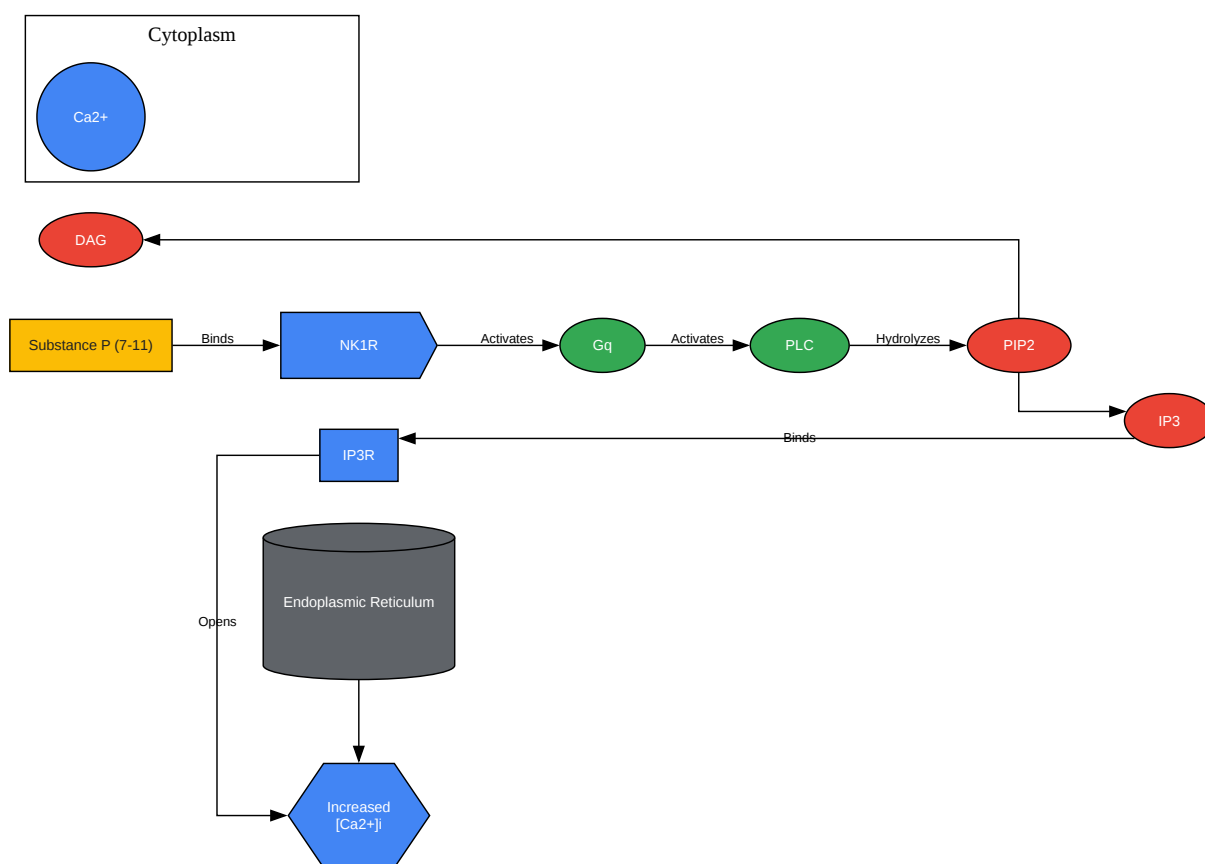
Data Presentation

The following table summarizes quantitative data related to Substance P and its fragments in inducing calcium influx, as reported in the scientific literature.

Compound	Cell Type	Fluorescent Dye	Parameter	Value
Substance P	NK1R-expressing HEK293 cells	Fluo-4 NW	-log EC50 [M]	8.5 ± 0.3
Substance P (7-11)	Bovine Articular Chondrocytes	Fura-2	Max. Δ[Ca2+]i	140 ± 30 nM (at 10 μM)

Signaling Pathway

The binding of **Substance P (7-11)** to the Neurokinin-1 Receptor (NK1R) initiates a well-defined signaling cascade leading to an increase in intracellular calcium. This process is a hallmark of Gq-coupled GPCR activation.

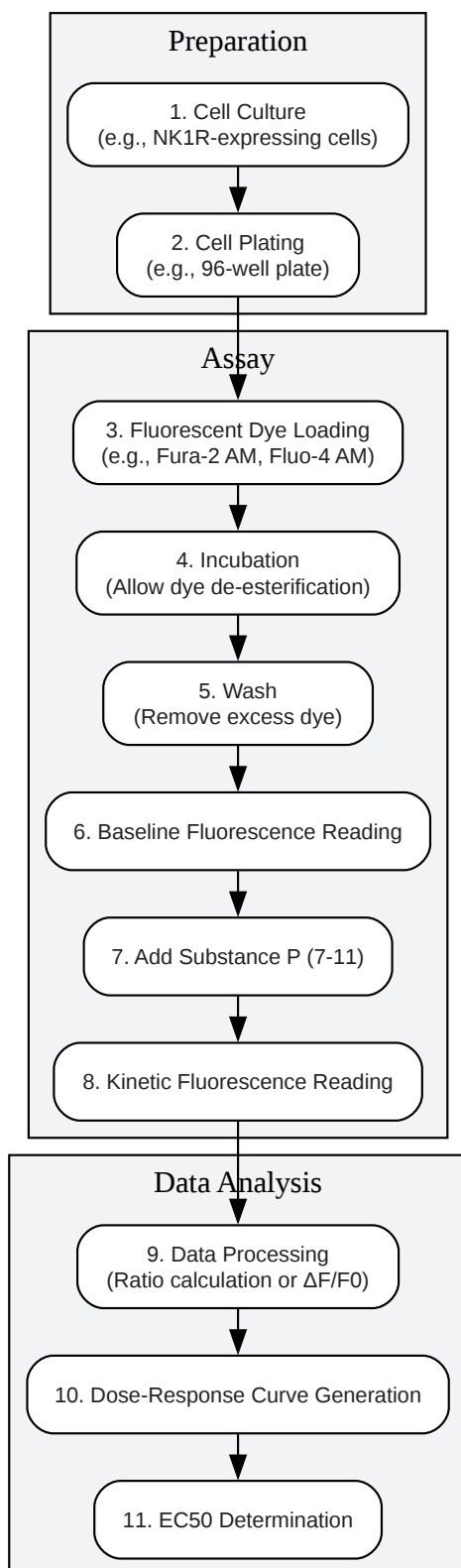


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Caption: **Substance P (7-11)** signaling pathway leading to calcium influx.

Experimental Workflow

A typical workflow for a fluorescent dye-based calcium influx assay involves several key steps, from cell preparation to data analysis.



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Caption: General workflow for a calcium influx assay.

Experimental Protocols

Below are detailed protocols for measuring **Substance P (7-11)**-induced calcium influx using Fura-2 AM (a ratiometric indicator) and Fluo-4 AM (a single-wavelength indicator).

Protocol 1: Ratiometric Calcium Imaging with Fura-2 AM

This protocol is suitable for fluorescence microscopy to obtain quantitative measurements of intracellular calcium concentration.

Materials:

- Cells expressing NK1R (e.g., HEK293-NK1R, CHO-NK1R, or primary cells like bovine articular chondrocytes)
- Culture medium (e.g., DMEM with 10% FBS)
- Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
- Fura-2 AM (acetoxymethyl ester)
- Pluronic F-127
- Probenecid (optional, to inhibit dye extrusion)
- **Substance P (7-11)** stock solution
- Ionomycin (positive control)
- EGTA (negative control)
- Glass-bottom dishes or coverslips
- Fluorescence microscope with dual-excitation light source (e.g., 340 nm and 380 nm) and an emission filter around 510 nm.

Procedure:

- Cell Preparation:

- Seed cells onto glass-bottom dishes or coverslips at an appropriate density to achieve 70-80% confluency on the day of the experiment.
- Allow cells to adhere and grow for 24-48 hours in a 37°C, 5% CO₂ incubator.
- Dye Loading Solution Preparation:
 - Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO.
 - For a working solution, dilute the Fura-2 AM stock to a final concentration of 2-5 µM in HBSS.
 - To aid in dye solubilization, add an equal volume of 20% Pluronic F-127 to the Fura-2 AM stock before diluting in HBSS.
 - If using, add probenecid to the final loading solution (final concentration 1-2.5 mM).
- Cell Loading:
 - Aspirate the culture medium from the cells and wash once with pre-warmed HBSS.
 - Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
- Washing and De-esterification:
 - After incubation, wash the cells twice with pre-warmed HBSS to remove extracellular dye.
 - Add fresh HBSS and incubate for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the Fura-2 AM.
- Calcium Imaging:
 - Mount the dish or coverslip onto the fluorescence microscope stage.
 - Acquire a baseline fluorescence ratio by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at ~510 nm.
 - Carefully add **Substance P (7-11)** to the desired final concentration.

- Immediately begin recording the fluorescence changes over time.
- At the end of the experiment, add ionomycin (e.g., 5-10 μ M) to determine the maximum fluorescence ratio (R_{max}), followed by the addition of EGTA (e.g., 10 mM) to determine the minimum fluorescence ratio (R_{min}).
- Data Analysis:
 - Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation for each time point.
 - The intracellular calcium concentration can be calculated using the Grynkiewicz equation:
 $[Ca^{2+}]_i = K_d * [(R - R_{min}) / (R_{max} - R)] * (F_{380min} / F_{380max})$, where K_d is the dissociation constant of Fura-2 for Ca^{2+} (~224 nM).

Protocol 2: High-Throughput Calcium Assay with Fluo-4 AM

This protocol is optimized for a 96- or 384-well plate format and is suitable for high-throughput screening using a fluorescence plate reader (e.g., FLIPR, FlexStation).

Materials:

- Cells expressing NK1R
- Culture medium
- 96- or 384-well black-walled, clear-bottom plates
- Fluo-4 AM
- Pluronic F-127
- Probenecid (optional)
- Assay buffer (e.g., HBSS with 20 mM HEPES)
- **Substance P (7-11)** serial dilutions

- Fluorescence microplate reader with automated liquid handling capabilities.

Procedure:

- Cell Plating:
 - Plate cells into the microplate at a density of 40,000 to 80,000 cells per well for a 96-well plate, or 10,000 to 20,000 cells per well for a 384-well plate.
 - Incubate for 18-24 hours at 37°C, 5% CO₂.
- Dye Loading:
 - Prepare a Fluo-4 AM loading solution (typically 2-4 µM Fluo-4 AM with 0.02-0.04% Pluronic F-127 in assay buffer). Probenecid can be included if necessary.
 - Remove the culture medium and add the Fluo-4 AM loading solution to each well (e.g., 100 µL for a 96-well plate).
 - Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room temperature in the dark.
- Assay Protocol:
 - Prepare a compound plate containing serial dilutions of **Substance P (7-11)** in assay buffer.
 - Place both the cell plate and the compound plate into the fluorescence plate reader.
 - Set the instrument to measure fluorescence at an excitation of ~490 nm and an emission of ~525 nm.
 - Establish a stable baseline fluorescence reading for 10-20 seconds.
 - The instrument will then automatically add the **Substance P (7-11)** from the compound plate to the cell plate.
 - Continue to record the fluorescence kinetically for 1-3 minutes.

- Data Analysis:
 - The change in fluorescence is typically expressed as the difference between the peak fluorescence and the baseline fluorescence (ΔF) or as a ratio of the peak fluorescence to the baseline fluorescence (F/F_0).
 - Plot the response (e.g., $\Delta F/F_0$) against the logarithm of the **Substance P (7-11)** concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

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